molecular formula C9H9NO3 B2382844 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 155445-40-2

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2382844
CAS No.: 155445-40-2
M. Wt: 179.175
InChI Key: FYONTTIMZPLUMM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C8H7NO3 It is a heterocyclic compound that contains both furan and pyrrole rings

Preparation Methods

The synthesis of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the use of p-toluenesulfonic acid in toluene can facilitate the formation of the furan and pyrrole rings . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and metabolic pathways. In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in the industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as 2-methylfuran, 2-methylpyrrole, and pyrrole-2-carboxylic acid. These compounds share structural similarities but differ in their chemical properties and applications. For instance, 2-methylfuran is known for its use as a flavoring agent, while 2-methylpyrrole is used in the synthesis of pharmaceuticals .

Properties

IUPAC Name

2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYONTTIMZPLUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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